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Gallium tripropan-2-olate

Impurity quantification Purification Electronic-grade precursors

Gallium tripropan-2-olate CAS 4452‑61‑3 , commonly designated gallium(III) isopropoxide or Ga(OiPr)₃, is a homoleptic gallium alkoxide with the linear formula Ga(OC₃H₇)₃. It exists as a mixture of oligomers, appears as a yellow liquid (density 1.35 g mL⁻¹, boiling point 120 °C at 1 mmHg, melting point 72 °C) and is highly moisture‑sensitive.

Molecular Formula C9H21GaO3
Molecular Weight 246.98 g/mol
Cat. No. B8203412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium tripropan-2-olate
Molecular FormulaC9H21GaO3
Molecular Weight246.98 g/mol
Structural Identifiers
SMILESCC(C)O[Ga](OC(C)C)OC(C)C
InChIInChI=1S/3C3H7O.Ga/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyRLVZHWWAGSWRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Tripropan-2-olate (Gallium Isopropoxide) for Thin‑Film and Nanomaterial Precursor Selection – A Quantitative Evidence Guide


Gallium tripropan-2-olate CAS 4452‑61‑3 , commonly designated gallium(III) isopropoxide or Ga(OiPr)₃, is a homoleptic gallium alkoxide with the linear formula Ga(OC₃H₇)₃ . It exists as a mixture of oligomers, appears as a yellow liquid (density 1.35 g mL⁻¹, boiling point 120 °C at 1 mmHg, melting point 72 °C) and is highly moisture‑sensitive [1]. Its principal value lies as a single‑source organometallic precursor for gallium‑containing oxide and nitride thin films, where the combination of distillability, defined vapor‑phase oligomeric constitution, and reactivity under sol–gel and ALD conditions distinguishes it from alternative gallium sources such as gallium acetylacetonate, gallium dimethylamide, or gallium nitrate .

Why Generic Gallium Alkoxide Substitution Fails for Gallium Tripropan-2-olate


Gallium alkoxides are not interchangeable drop‑in precursors. Gallium tripropan-2-olate is the only member of the Ga(OR)₃ family (R = Me, Et, n‑Pr, i‑Pr, n‑Bu) that combines both facile distillative purification to sub‑300 ppm chlorine [1] and a defined vapor‑phase dimeric constitution devoid of higher oligomers that plague gallium ethoxide [2]. These two properties directly govern precursor delivery fidelity in CVD/ALD and the reproducibility of sol–gel hydrolysis kinetics. Substituting a non‑distillable alkoxide or one that generates pentameric/hexameric vapor species will alter film composition uniformity and defect incorporation in ways that cannot be compensated by simple process‑parameter adjustment. The quantitative evidence below substantiates these critical differentiators.

Product‑Specific Quantitative Evidence Guide for Gallium Tripropan-2-olate Differentiation


Chlorine Impurity Reduction in Gallium Tripropan-2-olate by Potassium Isopropoxide Treatment vs. Sodium and Lithium Counterparts

Crude Ga(OiPr)₃ prepared from GaCl₃ and NaOiPr contains 0.98 wt% chlorine [1]. Treatment with KOiPr (1.4 equiv.) in refluxing toluene reduces chlorine to 0.022 wt% (220 ppm) with 89% distilled yield [1]. In contrast, NaOiPr treatment leaves 0.96 wt% Cl (essentially no purification) and lowers the yield to 74%; LiOiPr causes catastrophic gelation that prevents product recovery [1]. Only the KOiPr route produces electronic-grade gallium isopropoxide with potassium carry-over of just 6 ppm [1].

Impurity quantification Purification Electronic-grade precursors

Vapor-Phase Oligomeric Constitution of Gallium Tripropan-2-olate versus Gallium Ethoxide

Mass spectrometric analysis of group III alkoxide vapors shows that gallium isopropoxide exists predominantly as a dimer with no evidence of higher aggregates [1]. Gallium ethoxide, by contrast, displays significant populations of pentamers and hexamers in addition to dimers [1]. Aluminium isopropoxide, a common comparator, forms tetramers [1].

Vapor-phase speciation Mass spectrometry CVD precursor design

GaN Crystallization Pathway from Gallium Tripropan-2-olate vs. Gallium Dimethylamide in Ammonia Pyrolysis

When pyrolyzed in flowing NH₃ between 600–1200 °C, gallium isopropoxide (GIP) first yields gallium oxynitride at low temperature and requires further heating for full conversion to wurtzite GaN [1]. Gallium dimethylamide (GDA) reacts with NH₃ at room temperature via transamination, releasing dimethylamine, and crystallizes directly to wurtzite GaN at 600 °C without an oxynitride intermediate [1]. The GIP route thus offers a distinct oxynitride intermediate phase not accessible from GDA, enabling stepwise nitridation control for gradient-composition films.

GaN synthesis Pyrolysis pathway Oxynitride intermediate

Sol–Gel Morphology Control Using Gallium Tripropan-2-olate: β-Ga₂O₃ Nanorods vs. Modified‑Ligand γ‑Ga₂O₃ Nanoparticles

Sol–gel transformation of unmodified Ga(OiPr)₃ yields monocrystalline β‑Ga₂O₃ nanorods with an average diameter of ~100 nm [1]. When Ga(OiPr)₃ is first reacted with N‑phenylsalicylaldimine to form a Schiff‑base complex [(H₅C₆)N=CH‑C₆H₄O]Ga(OiPr)₂, subsequent sol–gel processing produces γ‑Ga₂O₃ nanoparticles averaging 10 nm [1]. The same starting alkoxide thus delivers a 10‑fold size difference and a complete phase switch (β→γ) solely by ligand modification, a tunability not demonstrated for Ga(acac)₃ or Ga(NO₃)₃ in comparable studies.

Sol-gel processing Morphology control Ga₂O₃ polymorphism

Atomic Layer Deposition Temperature Window: Gallium Tripropan-2-olate vs. Gallium Acetylacetonate

Ga₂O₃ ALD using Ga(OiPr)₃ (GTIP) and H₂O has been demonstrated at a substrate temperature as low as 150 °C [1]. The first successful ALD process for Ga₂O₃, using Ga(acac)₃ as gallium source, required deposition temperatures above 370 °C and yielded acceptable film composition only when ozone was used as the oxygen source [1]. The 220 °C reduction in minimum deposition temperature and compatibility with water as the sole oxygen reactant constitute a significant process-integration advantage for temperature‑sensitive substrates.

Atomic layer deposition Low-temperature process Ga₂O₃ thin films

Facile Distillability of Gallium Tripropan-2-olate: Enablement of CVD-Grade Purity

Patent disclosure explicitly states that among gallium alkoxides, gallium isopropoxide is uniquely distillable with "high vapor pressure" and serves as the synthetic entry point for other gallium alkoxides [1]. Its boiling point of 120 °C at 1 mmHg allows routine vacuum distillation, a property not shared by non‑volatile gallium ethoxide samples [1]. This distillability is the enabling step for achieving the 220-ppm Cl purity described in Evidence Item 1 [2].

Precursor purification Distillation Vapor pressure

Best Research and Industrial Application Scenarios for Gallium Tripropan-2-olate


Electronic-Grade Ga₂O₃ ALD on Temperature-Sensitive Substrates

Ga₂O₃ thin films can be deposited by thermal ALD at 150 °C using Ga(OiPr)₃ and water, a temperature window inaccessible to Ga(acac)₃-based processes (requires >370 °C and ozone). This enables direct Ga₂O₃ coating on flexible polymer substrates for transparent electronics and barrier layers [1].

Morphology-Controlled β-Ga₂O₃ Nanorod Synthesis for UV Photodetectors

Unmodified Ga(OiPr)₃ yields monocrystalline β‑Ga₂O₃ nanorods with ~100 nm diameter via sol–gel processing. The high aspect ratio and single-crystalline nature of the product are directly attributable to the precursor's hydrolysis kinetics, providing a reproducible route to anisotropic wide-bandgap semiconductor nanostructures [2].

GaN Thin-Film Fabrication with Stepwise Nitridation Control

When GaN films with tunable oxygen content are desired—for instance, to engineer the bandgap in GaN₁₋ₓOₓ alloys—Ga(OiPr)₃ provides a distinct oxynitride intermediate en route to wurtzite GaN. This contrasts with amide precursors that bypass the oxynitride phase, giving process engineers a controllable O‑incorporation window [3].

Synthesis of High-Purity Gallium Alkoxide Derivatives via Transalkoxylation

Ga(OiPr)₃ purified to <300 ppm chlorine by the KOiPr route serves as the preferred starting material for transalkoxylation to other gallium alkoxides (methoxide, ethoxide, butoxide). Its distillability and documented purity level make it the best-characterized entry point for the entire Ga(OR)₃ family [4].

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